molecular formula C18H18F2N2O5S B5614570 N-(3,4-difluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-(3,4-difluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No. B5614570
M. Wt: 412.4 g/mol
InChI Key: RQKVDLBRSRRGJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3,4-difluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves multiple steps, typically starting from simpler benzenesulfonamide derivatives. These processes may include reactions such as O-methylation, which is used to introduce methoxy groups, and the use of phosphorous oxychloride for introducing morpholinylcarbonyl functionalities (Gao et al., 2014).

Molecular Structure Analysis

Molecular structure characterization of benzenesulfonamide derivatives is often conducted using techniques like X-ray diffraction. This allows for the determination of crystal systems, space groups, and unit cell parameters, providing detailed insight into the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's stability and reactivity (Sreenivasa et al., 2014).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, with their reactivity influenced by the substituents on the benzene ring. For instance, electrophilic substitution reactions can be affected by electron-donating or withdrawing groups. The presence of a methoxy group can increase electron density on the benzene ring, facilitating nucleophilic attacks (Jia et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are significantly affected by their molecular structure. For example, hydrogen bonding and molecular packing can influence the compound's solubility in various solvents and its melting point range. The disordered structure seen in some benzenesulfonamide derivatives can lead to variability in these physical properties (Ibrahim et al., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are dictated by the functional groups present in the molecule. For example, the sulfonamide group can engage in hydrogen bonding, influencing the compound's acidity and solubility. The presence of fluorine atoms can affect the electron distribution within the molecule, potentially altering its reactivity and interactions with biological molecules (Alexiou et al., 2008).

properties

IUPAC Name

N-(3,4-difluorophenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O5S/c1-26-17-5-3-13(11-14(17)18(23)22-6-8-27-9-7-22)28(24,25)21-12-2-4-15(19)16(20)10-12/h2-5,10-11,21H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKVDLBRSRRGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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